RvD1-ME

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

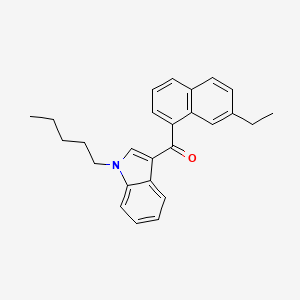

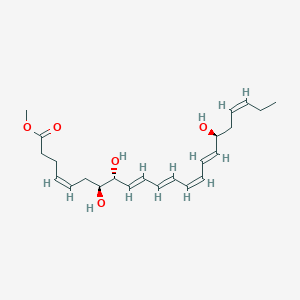

Resolvin D1 (RvD1) is an endogenous lipid mediator derived from docosahexaenoic acid . It has significant anti-inflammatory properties . RvD1-ME is a stable analogue of resolvin D1 .

Chemical Reactions Analysis

RvD1 has been shown to reduce the levels of inflammatory factors in lung tissue, promote the anti-inflammatory M2 phenotype, and enhance the phagocytic function of recruited macrophages to alleviate acute lung injury . It increases the apoptosis of recruited macrophages partly via the FasL-FasR/caspase-3 signaling pathway .

科学研究应用

糖尿病小鼠角膜上皮伤口愈合:发现RvD1促进了糖尿病小鼠角膜上皮的再生。这包括重新激活与上皮再生和炎症解决有关的信号。它还直接减轻了活性氧化物的积累并增强了谷胱甘肽的合成,从而重新激活了糖尿病小鼠角膜上皮中受损的Nrf2-ARE信号通路(Zhang et al., 2018)。

骨关节炎炎症和降解介质的调节:在人类骨关节炎软骨细胞中,RvD1通过抑制IL-1β诱导的环氧合酶2、前列腺素E2、诱导型一氧化氮合酶、一氧化氮和基质金属蛋白酶-13显示出有益效果。这突显了它在预防骨关节炎中的潜在作用(Benabdoune et al., 2016)。

通过免疫应答调节减少癌症生长:发现RvD1通过刺激中性粒细胞的抗肿瘤活动来减少人类和小鼠HPV阳性癌细胞的增殖。这包括刺激依赖中性粒细胞的具有强大抗肿瘤作用的经典单核细胞的招募(Mattoscio et al., 2021)。

大鼠颅骨缺损模型中的骨再生:RvD1增强了大鼠颅骨缺损中的骨形成和血管化,表明其在骨再生疗法中的潜在应用(Jiang et al., 2022)。

人类内脏脂肪组织中的炎症解决:发现RvD1促进了肥胖患者人类内脏脂肪组织中炎症的解决,暗示了其在肥胖相关胰岛素抵抗和其他代谢并发症中的潜在治疗意义(Titos et al., 2016)。

在炎症性关节炎和骨疾病中的保护作用:RvD1在体外和体内显示出抗关节炎潜力,预防了与关节炎相关的骨吸收和其他病理生理变化,突显了其在治疗炎症性关节炎和相关骨疾病中的临床相关性(Benabdoun et al., 2019)。

抑制糖尿病性视网膜病变:发现RvD1通过抑制NLRP3炎症小体的活化水平和相关细胞因子的产生,在链脲霉素诱导的糖尿病性视网膜病变的大鼠中发挥了保护作用,表明其在治疗糖尿病性视网膜病变中的有效性(Yin et al., 2017)。

作用机制

Target of Action

ResolvinD1MethylEster (RvD1-ME) is a derivative of Resolvin D1 (RvD1), a metabolic product of omega-3 polyunsaturated fatty acids . RvD1-ME primarily targets the ALX/FPR2 receptor . This receptor plays a crucial role in regulating liver disease via activation or inhibition of various signaling pathways .

Mode of Action

RvD1-ME interacts with its target, the ALX/FPR2 receptor, to regulate various signaling pathways. For instance, it inhibits pathways like JAK/STAT1, MAPK, and NF-κB, while inducing pathways like TRX2, PI3K/AKT, SIP, and HO-1 . This interaction results in changes that can regulate liver disease .

Biochemical Pathways

RvD1-ME affects several biochemical pathways. It is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The compound plays a role in the resolution of inflammation, acting as a mediator in the process . It reduces human polymorphonuclear leukocyte transendothelial migration, an early event in acute inflammation .

Pharmacokinetics

It is known that the methyl ester moiety of rvd1-me is susceptible to cleavage by intracellular esterases, leaving the free acid . This suggests that RvD1-ME may act as a lipophilic prodrug form that alters its distribution and pharmacokinetic properties .

Result of Action

RvD1-ME has significant molecular and cellular effects. It reduces inflammation, cell death, and liver fibrosis . Mechanistically, RvD1-ME reduces inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages and prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Action Environment

The action, efficacy, and stability of RvD1-ME can be influenced by environmental factors. In general, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome This could potentially influence the action of RvD1-ME

属性

IUPAC Name |

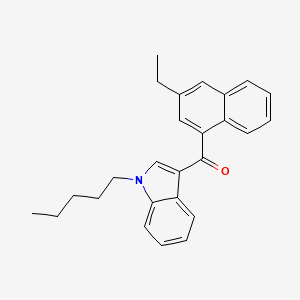

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-ZXQGQRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resolvin D1 methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。